molecular formula C8H6BrFN2 B11930049 5-bromo-4-fluoro-2-methyl-2H-indazole

5-bromo-4-fluoro-2-methyl-2H-indazole

Cat. No.: B11930049
M. Wt: 229.05 g/mol
InChI Key: MPCZWJKLFWPUDU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-fluoro-2-methyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of 5-bromo-4-fluoro-2-methylbenzaldehyde with hydrazine hydrate under acidic conditions can yield the desired indazole derivative. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, can also be employed to enhance the yield and selectivity of the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine substituents on the indazole ring make it susceptible to nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The indazole core can undergo oxidation to form N-oxides or reduction to yield dihydroindazoles. These reactions can be catalyzed by transition metals or other oxidizing/reducing agents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Major Products:

  • Substituted indazoles with various functional groups.
  • N-oxides and dihydroindazoles.

Scientific Research Applications

Chemistry: 5-Bromo-4-fluoro-2-methyl-2H-indazole is used as a building block in the synthesis of more complex molecules

Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore their efficacy in treating various diseases .

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its electronic properties make it suitable for applications in optoelectronics and photovoltaics.

Mechanism of Action

The mechanism of action of 5-bromo-4-fluoro-2-methyl-2H-indazole is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-2H-indazole
  • 4-Fluoro-2-methyl-2H-indazole
  • 5-Bromo-4-chloro-2-methyl-2H-indazole

Comparison: 5-Bromo-4-fluoro-2-methyl-2H-indazole is unique due to the simultaneous presence of bromine and fluorine substituents. This combination can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in certain applications. The presence of both electron-withdrawing groups can also affect its electronic properties, making it distinct in terms of its physical and chemical behavior .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

5-bromo-4-fluoro-2-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-7(11-12)3-2-6(9)8(5)10/h2-4H,1H3

InChI Key

MPCZWJKLFWPUDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2F)Br

Origin of Product

United States

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